molecular formula C9H17NO2 B3189220 Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- CAS No. 2951-93-1

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

Cat. No. B3189220
M. Wt: 171.24 g/mol
InChI Key: OILYAPVNRYNPRT-UHFFFAOYSA-N
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Patent
US04719203

Procedure details

The p-aminophenylacetic acid described in Example 1 is converted into p-cyanophenylacetic acid by diazotisation in the manner described in J. Chem. Soc., 1941, 745, the yield being 47% of theory; m.p. 138°-141° C. It is then hydrogenated in the presence of platinum catalyst in hydrochloric acid solution to give 4-aminomethylcyclohexylacetic acid; yield 63% of theory; m.p. 120-123° C. (decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C=CC(CC(O)=O)=CC=1.[C:12]([C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21]([OH:23])=[O:22])=[CH:16][CH:15]=1)#[N:13]>[Pt].Cl>[NH2:13][CH2:12][CH:14]1[CH2:19][CH2:18][CH:17]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1CCC(CC1)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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